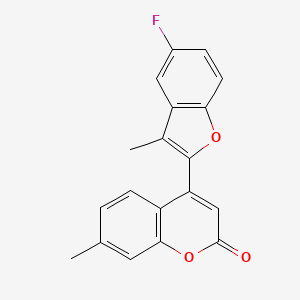

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO3/c1-10-3-5-13-15(9-18(21)22-17(13)7-10)19-11(2)14-8-12(20)4-6-16(14)23-19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFZYPGEJNINJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran moiety, followed by the introduction of the chromenone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties can be explored for treating various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (C₁₉H₁₄O₅)

- Key Differences : Replaces the 5-fluoro and 3-methyl substituents on benzofuran with 7-methoxy and introduces a 6-hydroxy group on the coumarin core.

- Molecular Weight : 322.316 g/mol (vs. ~312.3 g/mol for the target compound, estimated).

5-(4-Methoxyphenyl)-2-methyl-3-phenylfuro[3,2-g]chromen-7-one (C₂₅H₁₈O₄)

- Key Differences: Features a fused furochromenone system with aryl substituents, lacking the benzofuran-methyl-fluoro motif.

- Implications : The extended π-system and aryl groups may enhance UV absorption and planar stacking, relevant for photodynamic therapy or enzyme inhibition .

Coumarin Derivatives with Heterocyclic Substituents

4-((4-(Hydroxymethyl)-2H-1,2,3-triazol-2-yl)methyl)-7-methyl-2H-chromen-2-one (3f, C₁₄H₁₃N₃O₃)

- Key Differences : Substitutes benzofuran with a triazole-hydroxymethyl group.

- Physical Properties : Melting point = 204–206°C; IR shows lactone C=O and OH stretches.

6-Chloro-4-((4-(hydroxymethyl)-2H-1,2,3-triazol-2-yl)methyl)-2H-chromen-2-one (3h, C₁₃H₁₀ClN₃O₃)

- Key Differences : Adds a chloro substituent at the 6-position of the coumarin core.

Benzofuran Derivatives with Varied Substituents

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid (C₁₂H₁₁FO₃S)

- Key Differences : Replaces the coumarin moiety with an acetic acid side chain and adds a methylsulfanyl group.

- Synthesis : Prepared via hydrolysis of ethyl esters, yielding a crystalline solid (m.p. 163–164°C).

- Implications : The carboxylic acid group enables salt formation and ionic interactions, contrasting with the neutral coumarin system in the target compound .

5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran (C₂₁H₁₅F₂O₂S)

- Key Differences : Incorporates a sulfinyl group and a 4-fluorophenyl substituent.

Halogenated and Alkylated Coumarins

4-(Chloromethyl)-7-methyl-2H-chromen-2-one (C₁₁H₉ClO₂)

- Key Differences : Substitutes the benzofuran group with a chloromethyl chain.

- Applications : The chloromethyl group is a reactive handle for further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate in organic synthesis .

- Molecular Weight : 208.64 g/mol (lighter than the target compound due to the absence of benzofuran).

Data Table: Key Comparative Properties

Biological Activity

4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound is particularly notable for its potential anti-inflammatory , antioxidant , and anticancer properties, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular structure of the compound can be described by its chemical formula, which includes a benzofuran moiety and multiple methyl groups. The structural formula is crucial for understanding its biological interactions and mechanisms of action.

Molecular Formula

- Chemical Formula : CHF O

- Molecular Weight : 220.23 g/mol

Antioxidant Activity

Research indicates that compounds in the chromenone class exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which is vital for mitigating oxidative stress in biological systems. Various studies have demonstrated that derivatives of chromenones can effectively neutralize free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Properties

The compound has shown promising results in inhibiting inflammatory pathways. Specifically, it interacts with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies reveal that this compound can inhibit COX-1 and COX-2 activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Anticancer Activity

In recent studies, this compound has been evaluated for its anticancer properties against various cancer cell lines. It exhibits cytotoxic effects, as evidenced by IC values ranging from 7.9 to 15.9 µM against human cancer cell lines such as HeLa and MDA-MB-231. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, disrupting microtubule dynamics .

Study 1: Antioxidant Evaluation

A study conducted on chromenone derivatives highlighted the antioxidant activity of this compound. Using DPPH and ABTS assays, the compound demonstrated significant free radical scavenging ability, comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH IC (µM) | ABTS IC (µM) |

|---|---|---|

| Test Compound | 25 ± 3 | 30 ± 4 |

| Ascorbic Acid | 20 ± 2 | 25 ± 3 |

Study 2: Anti-inflammatory Effects

In a cellular model using stimulated human polymorphonuclear leukocytes (PMNL), the compound was shown to inhibit leukotriene production significantly.

| Treatment | Leukotriene Production (pg/mL) |

|---|---|

| Control | 1500 ± 100 |

| Test Compound (10 µM) | 800 ± 80 |

The biological activity of this compound is attributed to its ability to modulate key signaling pathways associated with inflammation and cancer progression. The inhibition of COX enzymes leads to decreased synthesis of inflammatory mediators, while its effects on cell cycle regulation suggest potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one?

- The synthesis typically involves coupling benzofuran and chromen-2-one precursors. For example, iodonium salts or halogenated intermediates (e.g., 3-methoxyphenyl iodide) are reacted under controlled conditions to form the benzofuran core, followed by functionalization of the chromen-2-one moiety . Alkaline hydrolysis of ester precursors (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) is a critical step, requiring precise pH and temperature control to yield the carboxylic acid derivative . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and hydrogen-bonding networks . Key parameters include mean deviation from planarity (e.g., 0.005 Å for benzofuran units) and hydrogen-bonding interactions (e.g., O–H⋯O dimers) . Data-to-parameter ratios >18:1 ensure reliable refinement .

Advanced Research Questions

Q. What strategies optimize the biological activity of this compound through structural modifications?

- Substituent effects on bioactivity can be explored via:

- Electron-withdrawing groups (EWGs): Fluorine at the 5-position enhances metabolic stability and target binding .

- Alkyl/aryl substitutions: Methyl groups at the 3- and 7-positions improve lipophilicity, potentially enhancing membrane permeability .

- Functionalization of the chromen-2-one ring: Ether or ester linkages at the 4-position (e.g., chloromethyl groups) allow further derivatization for structure-activity relationship (SAR) studies .

- Biological assays (e.g., antimicrobial, anticancer) should be paired with computational modeling (docking, QSAR) to rationalize activity trends .

Q. How can conflicting crystallographic data be resolved during refinement?

- Data contradiction analysis:

- Check for twinning or disorder using PLATON or OLEX2 .

- Validate hydrogen-bonding networks against geometric restraints (e.g., O–H distances = 0.84 Å, C–H = 0.95–0.98 Å) .

- Cross-validate thermal parameters (Uiso) with equivalent positions to identify over- or under-refinement .

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H/<sup>13</sup>C NMR confirms regioselectivity (e.g., fluorine coupling constants, aromatic proton splitting patterns) .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (±5 ppm) and detects side products (e.g., sulfoxide byproducts from oxidation) .

- HPLC: Reverse-phase methods (C18 columns, acetonitrile/water gradients) monitor reaction progress and purity (>95%) .

Methodological Guidelines

Q. How to design experiments for studying intermolecular interactions in the solid state?

- Hydrogen-bonding analysis: Generate Hirshfeld surfaces (CrystalExplorer) to quantify O–H⋯O and C–H⋯π interactions .

- Thermal stability: Perform thermogravimetric analysis (TGA) to correlate melting points (e.g., 436–437 K) with crystal packing efficiency .

- Solvent effects: Recrystallize from polar aprotic solvents (e.g., DMSO) to stabilize specific polymorphs .

Q. What protocols ensure reproducibility in biological assays?

- Dose-response curves: Use 3D cell cultures or organoids to mimic in vivo conditions, with IC50 values calculated via nonlinear regression (GraphPad Prism) .

- Control experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

- Statistical validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.